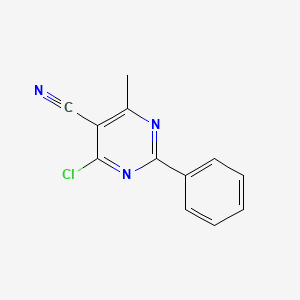

4-Chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile

Beschreibung

Eigenschaften

CAS-Nummer |

914074-37-6 |

|---|---|

Molekularformel |

C12H8ClN3 |

Molekulargewicht |

229.66 g/mol |

IUPAC-Name |

4-chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C12H8ClN3/c1-8-10(7-14)11(13)16-12(15-8)9-5-3-2-4-6-9/h2-6H,1H3 |

InChI-Schlüssel |

YBEJLHAOCDKZIF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlor-6-methyl-2-phenylpyrimidin-5-carbonitril beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein gängiges Verfahren umfasst die Reaktion von 4-Chlor-6-methyl-2-phenylpyrimidin mit einer geeigneten Nitril-Quelle. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat und einem Lösungsmittel wie Dimethylformamid oder Dimethylsulfoxid durchgeführt. Das Reaktionsgemisch wird erhitzt, um den Cyclisierungsprozess zu erleichtern, was zur Bildung der gewünschten Verbindung führt.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von 4-Chlor-6-methyl-2-phenylpyrimidin-5-carbonitril großtechnische Batch- oder kontinuierliche Verfahren umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von automatisierten Reaktoren und fortschrittlichen Reinigungstechniken wie Rekristallisation und Chromatographie trägt dazu bei, die gewünschte Qualität der Verbindung zu erreichen.

Analyse Chemischer Reaktionen

Reaktionstypen

4-Chlor-6-methyl-2-phenylpyrimidin-5-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Chlor-Gruppe kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Reduktionsreaktionen: Die Nitril-Gruppe kann unter geeigneten Bedingungen zu einem Amin oder einem Aldehyd reduziert werden.

Oxidationsreaktionen: Die Methyl-Gruppe kann zu einer Carbonsäure oder einem Aldehyd oxidiert werden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Reagenzien wie Natriummethoxid, Kalium-tert-butoxid oder Lithiumdiisopropylamid werden häufig verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators werden eingesetzt.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden verwendet.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Produkte umfassen 4-Amino-6-methyl-2-phenylpyrimidin-5-carbonitril, 4-Thio-6-methyl-2-phenylpyrimidin-5-carbonitril und 4-Alkoxy-6-methyl-2-phenylpyrimidin-5-carbonitril.

Reduktionsreaktionen: Produkte umfassen 4-Chlor-6-methyl-2-phenylpyrimidin-5-amin und 4-Chlor-6-methyl-2-phenylpyrimidin-5-aldehyd.

Oxidationsreaktionen: Produkte umfassen 4-Chlor-6-methyl-2-phenylpyrimidin-5-carbonsäure und 4-Chlor-6-methyl-2-phenylpyrimidin-5-aldehyd.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Building Block for Drug Synthesis

4-Chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile serves as a critical intermediate in the synthesis of numerous pharmaceutical compounds. Its unique structural features allow it to participate in various chemical reactions, making it a valuable precursor for developing drugs with therapeutic potential .

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. For instance, research involving encapsulated forms of related pyrimidine derivatives demonstrated significant tumor inhibition rates when tested against cancer cell lines like HeLa and Sarcoma 180. The encapsulation improved therapeutic efficacy and reduced toxicity compared to traditional chemotherapeutics such as 5-fluorouracil .

Organic Synthesis

Intermediate in Complex Organic Molecules

The compound is utilized as an intermediate in organic synthesis, facilitating the creation of more complex molecules. It can undergo various reactions, including substitution, oxidation, and reduction, allowing chemists to tailor its reactivity according to specific synthetic needs.

Reactivity and Derivative Formation

The chloro group in this compound can be substituted with different nucleophiles, yielding a range of derivatives with distinct chemical properties. This versatility supports its use in synthesizing compounds with desired biological activities or material properties .

Material Science

Development of Novel Materials

In material science, this compound is explored for developing new materials with specific properties. Its unique molecular structure contributes to the formulation of materials that can be tailored for industrial applications, such as coatings or composites .

Case Studies and Research Findings

- Anticancer Efficacy : A study conducted on encapsulated forms of pyrimidine derivatives showed that treatment with liposomal formulations resulted in a higher reduction of mitotic counts in cancer models compared to free forms. This indicates enhanced delivery and efficacy of the compound when encapsulated .

- Synthesis Methods : Various synthetic routes have been established for producing this compound, including reactions involving chlorinating agents under controlled conditions to ensure high yield and purity .

- Biological Activity : Investigations into the biological activity of pyrimidine derivatives have revealed promising antiviral properties against pathogens like Zika and Dengue viruses, showcasing their potential beyond anticancer applications .

Wirkmechanismus

The mechanism of action of 4-Chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Key structural differences among analogs lie in substituent types and positions on the pyrimidine ring:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 4-Chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile | Cl (4), CH₃ (6), Ph (2), CN (5) | C₁₈H₁₂ClN₃ | 305.77 | Not reported |

| 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-... | OMe (4), SCH₃ (2), O (6) | C₁₃H₁₁N₃O₂S | 297.32 | 300 |

| 4-Amino-6-(4-chlorophenyl)-2-phenyl-... (4h) | NH₂ (4), Cl-Ph (6), Ph (2) | C₁₇H₁₁ClN₄ | 306.75 | 222 |

| 4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile | Cl (4), SCH₃ (6), Ph (2) | C₁₂H₉ClN₃S | 262.73 | Not reported |

| 4-Amino-6-(4-bromophenyl)-2-phenyl-... (4j) | NH₂ (4), Br-Ph (6), Ph (2) | C₁₇H₁₁BrN₄ | 351.20 | 235–238 |

Key Observations :

Physicochemical Properties

- Melting Points: Chlorinated analogs generally exhibit higher melting points (e.g., 222°C for 4h , 235–238°C for 4j ) compared to non-chlorinated derivatives (e.g., 161°C for antidiabetic compound 5k ). The target compound’s melting point is unreported but likely falls within this range.

- Elemental Analysis : For 4-(4-methoxyphenyl)-2-(methylthio)-..., calculated C (57.13%) and N (15.37%) align closely with experimental values (C 57.24%, N 15.41%), validating synthesis purity .

Biologische Aktivität

4-Chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile (C12H8ClN3) is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring, which is a six-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3. The chlorine atom at position 4 and the phenyl group at position 2 contribute to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H8ClN3 |

| Molecular Weight | 229.66 g/mol |

| Structure | Pyrimidine derivative with chlorine substitution |

Synthesis

The synthesis of this compound can be achieved through various methods, including cyclocondensation reactions involving cyanoacetate and substituted aromatic aldehydes. Recent advancements have focused on optimizing yields using microwave-assisted techniques.

Antimicrobial Properties

Research indicates that pyrimidine derivatives exhibit considerable antimicrobial activity. For instance, compounds structurally related to this compound have been tested against various bacterial strains:

- In vitro antibacterial activity : Studies have shown that certain pyrimidine derivatives demonstrate potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

Anti-inflammatory Effects

A notable area of investigation is the anti-inflammatory potential of this compound. Several studies have evaluated its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes:

Preliminary findings suggest that this compound may exhibit COX-2 inhibitory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as an anti-inflammatory agent.

Case Studies

- COX Inhibition Study : A recent study synthesized several derivatives of pyrimidine and evaluated their COX inhibitory activities. Compounds similar to this compound showed promising results, with some exhibiting IC50 values in the submicromolar range, indicating strong inhibition of COX enzymes .

- Antimicrobial Efficacy : In a comparative study, various pyrimidine derivatives were tested for their antibacterial properties against resistant strains of bacteria. The results demonstrated that certain modifications to the pyrimidine structure significantly enhanced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, including enzymes involved in inflammatory pathways and microbial metabolism. The presence of the chlorine atom may enhance binding affinity to these targets, leading to increased efficacy.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step condensation reactions. For example, substituted pyrimidine precursors (e.g., 2-methylthiopyrimidines) can undergo nucleophilic substitution with amines under reflux conditions. highlights refluxing with amines (e.g., phenylethylamine) in a DMSO:water (5:5) solvent system, followed by acidification and crystallization for purification . Optimization may involve adjusting reaction time, temperature, or stoichiometry of reagents to enhance yield. Characterization via NMR (δH and δC shifts for nitrile and aromatic protons) and IR (C≡N stretch at ~2212 cm⁻¹) is critical to confirm product identity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : The nitrile group (C≡N) induces deshielding in adjacent protons, observable in δH shifts (e.g., aromatic protons in DMSO-d6 at 7.31–8.39 ppm). Carbon signals for C5 (pyrimidine ring) and C≡N typically appear at ~116–118 ppm in δC spectra .

- IR : A sharp peak near 2212 cm⁻¹ confirms the nitrile group, while NH₂ stretches (if present) appear at ~3329–3478 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 306 for chlorine-substituted analogs) and fragmentation patterns (e.g., loss of Cl or phenyl groups) aid in structural confirmation .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. notes SHELX’s robustness for small-molecule refinement, particularly for high-resolution data. Key steps include crystal growth via slow evaporation, data collection at low temperatures (100 K), and refinement of thermal parameters and hydrogen bonding networks. For example, intermolecular interactions (e.g., C–H···Cl) can stabilize the lattice .

Q. How can computational methods predict the reactivity and bioactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian or ORCA to calculate frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights. For instance, a narrow HOMO-LUMO gap (~4–5 eV) suggests electrophilic susceptibility .

- Molecular Docking : Use AutoDock Vina to simulate binding with biological targets (e.g., enzymes). highlights docking studies for pyrimidine analogs, where substituents like chloro and phenyl groups enhance hydrophobic interactions in active sites .

Q. How do substituent variations (e.g., Cl, methyl, phenyl) influence the compound’s physicochemical and pharmacological properties?

- Methodological Answer :

- Electronic Effects : Chlorine’s electron-withdrawing nature increases electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic substitutions. Methyl groups improve lipophilicity (logP ~2.5–3.0), affecting membrane permeability .

- Bioactivity : Analogous compounds (e.g., 4-chloro-6-(4-chlorophenyl) derivatives) show antifungal and anticancer potential. Structure-activity relationship (SAR) studies suggest that para-substituted phenyl groups optimize steric complementarity with target proteins .

Data Contradiction and Resolution

Q. Discrepancies in reported melting points for similar pyrimidinecarbonitriles: How should researchers address this?

- Methodological Answer : Variations in melting points (e.g., 162°C vs. 222°C for chlorine vs. bromine analogs in ) may arise from polymorphic forms or purity issues. Mitigation strategies include:

- Repetitive Crystallization : Use solvents like ethanol or acetonitrile to isolate pure polymorphs.

- DSC Analysis : Differential scanning calorimetry can detect polymorph transitions or impurities .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in air/moisture-sensitive reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.